molecular formula C14H18O3 B13693492 Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate

Cat. No.: B13693492
M. Wt: 234.29 g/mol
InChI Key: CRALUIHPYOTQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is an organic compound with the molecular formula C13H18O3. It is a derivative of phenylpropanoate and is characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate can be synthesized through the esterification of 4-tert-butylphenylacetic acid with methanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-tert-Butylphenylacetic acid.

    Reduction: 4-tert-Butylphenylmethanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylphenylacetate: Similar in structure but lacks the oxo group.

    4-tert-Butylphenylacetic acid: The acid form of the compound.

    4-tert-Butylphenylmethanol: The reduced form of the ester.

Uniqueness

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is unique due to the presence of both the ester and oxo groups, which provide distinct reactivity patterns compared to its analogs. The tert-butyl group also imparts unique steric and electronic properties, influencing its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-(4-tert-butylphenyl)-2-oxopropanoate

InChI

InChI=1S/C14H18O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8H,9H2,1-4H3

InChI Key

CRALUIHPYOTQDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.